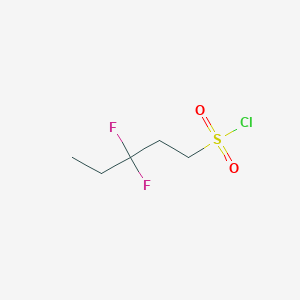

3,3-Difluoropentane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3,3-difluoropentane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClF2O2S/c1-2-5(7,8)3-4-11(6,9)10/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKAXIDAKLUDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCS(=O)(=O)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoropentane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 3,3-difluoropentane with chlorosulfonic acid under controlled conditions . This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Amines: For the formation of sulfonamides.

Alcohols: For the formation of sulfonate esters.

Bases: Such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .

Scientific Research Applications

3,3-Difluoropentane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Difluoropentane-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines or alcohols, respectively . This reactivity makes it a valuable tool in chemical biology and medicinal chemistry for modifying biomolecules and developing new therapeutics.

Comparison with Similar Compounds

Structural Comparison

The table below contrasts 3,3-Difluoropentane-1-sulfonyl chloride with structurally related sulfonyl chlorides:

Key Observations :

- Flexibility vs. Rigidity : The linear aliphatic chain of this compound offers conformational flexibility, whereas cyclic derivatives (e.g., pyrrolidine or piperidine-based compounds) exhibit rigidity, which may influence binding interactions in applications like drug design .

- Electronic Effects: The difluoro substituent enhances electrophilicity at the sulfur center compared to non-fluorinated analogs.

- Steric Considerations : Bulky groups (e.g., trifluoromethoxy) in cyclic compounds may hinder nucleophilic attacks on the sulfonyl chloride group, whereas the linear structure of this compound minimizes steric resistance .

Biological Activity

3,3-Difluoropentane-1-sulfonyl chloride (DFPSC) is a fluorinated sulfonyl chloride compound that has garnered attention in various fields of scientific research due to its unique chemical properties and biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C5H8ClF2O2S

- Molecular Weight : 202.63 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms in DFPSC enhances its lipophilicity and reactivity, making it a valuable reagent in organic synthesis and biological applications.

DFPSC acts primarily through the formation of covalent bonds with nucleophilic sites on target biomolecules. The sulfonyl chloride group is highly reactive and can readily form stable linkages with amines or alcohols, resulting in the production of sulfonamides or sulfonate esters. This mechanism allows for the modification of proteins and other biomolecules, which is crucial for various biological applications.

Biological Applications

- Protein Modification : DFPSC can be utilized to modify proteins by forming covalent bonds with specific amino acid residues. This capability is essential in proteomics research and drug development.

- Pharmaceutical Development : The compound's unique chemical properties make it a potential candidate for developing new pharmaceuticals, particularly those targeting specific biological pathways.

- Chemical Synthesis : In organic chemistry, DFPSC serves as a reagent for introducing sulfonyl fluoride groups into molecules, facilitating the synthesis of complex organic compounds.

Research Findings

A review of recent studies highlights several key findings regarding the biological activity of DFPSC:

- Reactivity with Biomolecules : Research indicates that DFPSC exhibits high reactivity with thiol groups in proteins, leading to significant modifications that can alter protein function and stability.

- Fluorination Effects : The incorporation of fluorinated groups has been shown to enhance the biological activity and stability of compounds in drug development. This enhancement is attributed to increased lipophilicity and improved interaction with biological membranes.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Protein Modification | Forms covalent bonds with amino acids | |

| Drug Development | Potential candidate for new pharmaceutical agents | |

| Organic Synthesis | Acts as a reagent for sulfonyl fluoride introduction |

Case Studies

-

Case Study on Protein Interaction :

A study investigated the interaction between DFPSC and various proteins, revealing that the compound could selectively modify cysteine residues, thereby impacting protein function. This modification was linked to changes in enzymatic activity, suggesting potential applications in enzyme engineering. -

Fluorinated Drug Candidates :

Another study explored the use of DFPSC in synthesizing fluorinated drug candidates. The results indicated that fluorination significantly enhanced the pharmacokinetic properties of these compounds, making them more effective as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,3-Difluoropentane-1-sulfonyl chloride?

- Methodological Answer : Synthesis of fluorinated sulfonyl chlorides typically involves halogenation or fluorination of precursor hydrocarbons. For example, bicyclo[1.1.1]pentane derivatives are reacted with sulfur dichloride (SCl₂) and trifluoromethylating agents under controlled conditions . For 3,3-difluoropentane derivatives, analogous protocols may employ stepwise fluorination using agents like DAST (diethylaminosulfur trifluoride) or SF₄, followed by sulfonation with chlorosulfonic acid. Key factors include solvent polarity (e.g., dichloromethane or chloroform), reaction temperature (−20°C to 25°C), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How can researchers experimentally determine the solubility and stability of this compound?

- Methodological Answer : Solubility profiles for fluorinated sulfonyl chlorides are often determined via gravimetric analysis in solvents like THF, DCM, or acetonitrile . Stability studies require monitoring degradation under varying pH (1–13), temperature (4°C–40°C), and humidity (0–90% RH) using techniques like HPLC or NMR. For example, 4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride shows hydrolytic instability in aqueous media, necessitating anhydrous storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields or selectivity for fluorinated sulfonyl chlorides?

- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., over-fluorination vs. sulfonation). Systematic analysis involves:

- Kinetic Studies : Varying reaction time and temperature to identify rate-limiting steps.

- Computational Modeling : DFT calculations to map energy barriers for fluorination intermediates .

- Isotopic Labeling : Using ¹⁸O-labeled H₂O to trace hydrolysis pathways in stability studies .

Q. What advanced spectroscopic techniques characterize the electronic and structural properties of this compound?

- Methodological Answer :

- ¹⁹F NMR : Quantifies fluorination efficiency and detects byproducts (e.g., CF₃ vs. CF₂ groups) .

- X-ray Crystallography : Resolves bond angles and steric effects; used for 3-Chloro-2,6-difluorobenzenesulfonyl chloride to confirm sulfonyl chloride geometry .

- Raman Spectroscopy : Identifies S=O and C-F vibrational modes (e.g., 1370 cm⁻¹ for S=O stretch) .

Q. How can fluorinated sulfonyl chlorides be leveraged in medicinal chemistry or drug discovery?

- Methodological Answer : These compounds serve as electrophilic intermediates for sulfonamide-based inhibitors. For example:

- Antimalarial Agents : 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride derivatives target Plasmodium proteases via covalent bonding to catalytic residues .

- Kinase Inhibitors : Structural analogs like 3-Fluoro-4-methylbenzenesulfonyl chloride are used in fragment-based drug design (FBDD) to optimize binding affinity .

Safety and Handling Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.